N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a catalyst such as SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, some isoindoline-1,3-dione derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound may also induce apoptosis and necrosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide can be compared with other similar compounds such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative used as a therapeutic agent for leprosy and multiple myeloma.
Pomalidomide: Another isoindoline-1,3-dione derivative with potent anticancer properties.
Lenalidomide: A derivative used in the treatment of multiple myeloma and other cancers.
These compounds share a similar isoindoline-1,3-dione scaffold but differ in their substitution patterns and specific biological activities. This compound is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(24)22-13-7-8-14-15(11-13)21(26)23-20(14)25/h7-11H,4-6H2,1-3H3,(H,22,24)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRXITWEYJNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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